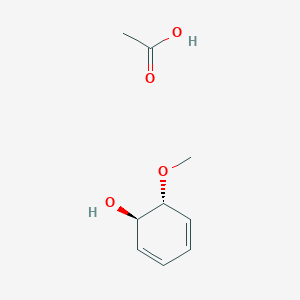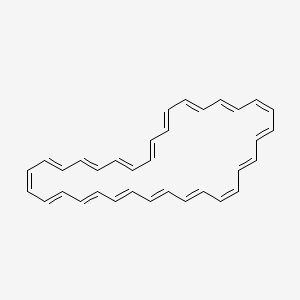
(1Z,3E,5E,7Z,9E,11E,13E,15E,17E,19E,21Z,23E,25E,27E,29E,31E,33E)-Cyclotetratriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33-heptadecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z,3E,5E,7Z,9E,11E,13E,15E,17E,19E,21Z,23E,25E,27E,29E,31E,33E)-Cyclotetratriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33-heptadecaene is a complex organic compound characterized by its extensive conjugated system of alternating double and single bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3E,5E,7Z,9E,11E,13E,15E,17E,19E,21Z,23E,25E,27E,29E,31E,33E)-Cyclotetratriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33-heptadecaene typically involves the use of Wittig reactions, Horner-Wadsworth-Emmons reactions, or other olefination techniques to construct the extensive conjugated system. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z,3E,5E,7Z,9E,11E,13E,15E,17E,19E,21Z,23E,25E,27E,29E,31E,33E)-Cyclotetratriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33-heptadecaene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to the formation of saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes.
Applications De Recherche Scientifique
(1Z,3E,5E,7Z,9E,11E,13E,15E,17E,19E,21Z,23E,25E,27E,29E,31E,33E)-Cyclotetratriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33-heptadecaene has several scientific research applications, including:
Chemistry: Used as a model compound to study conjugated systems and their electronic properties.
Biology: Investigated for its potential role in biological systems, such as its interaction with proteins and nucleic acids.
Medicine: Explored for its potential therapeutic applications, including its use as an antioxidant or in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism by which (1Z,3E,5E,7Z,9E,11E,13E,15E,17E,19E,21Z,23E,25E,27E,29E,31E,33E)-Cyclotetratriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33-heptadecaene exerts its effects is primarily through its extensive conjugated system, which allows for efficient electron delocalization. This property enables the compound to interact with various molecular targets, such as enzymes and receptors, and to participate in redox reactions. The pathways involved may include the modulation of oxidative stress and the regulation of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,25E)-3,7,11,16,20,24-Hexamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25-hexacosatridecaene
- (1R)-2,2,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol
Uniqueness
The uniqueness of (1Z,3E,5E,7Z,9E,11E,13E,15E,17E,19E,21Z,23E,25E,27E,29E,31E,33E)-Cyclotetratriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33-heptadecaene lies in its specific configuration of alternating double and single bonds, which imparts distinct electronic properties and reactivity compared to other similar compounds
Propriétés
Numéro CAS |
55756-97-3 |
|---|---|
Formule moléculaire |
C34H34 |
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
cyclotetratriacontaheptadecaene |
InChI |
InChI=1S/C34H34/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-34H |
Clé InChI |
SBEYYOKRTJJARZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


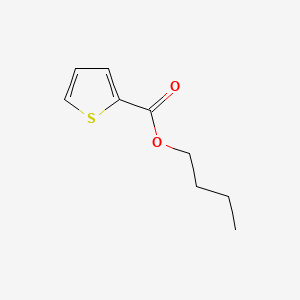
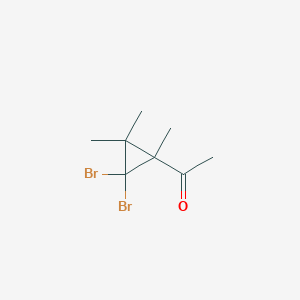
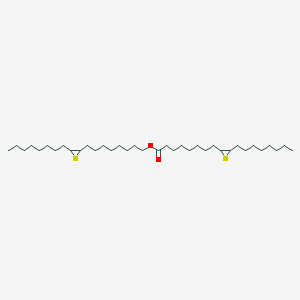
![1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl-](/img/structure/B14638030.png)
![3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14638038.png)
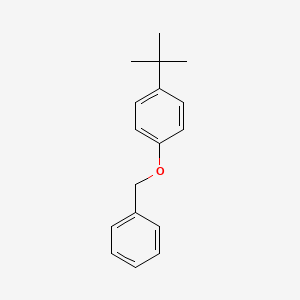
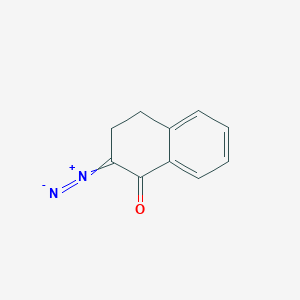
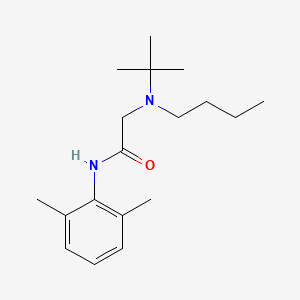
![3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide](/img/structure/B14638071.png)
![1-[2-(2,3-Dihydro-1H-inden-1-yl)ethyl]piperidine](/img/structure/B14638076.png)

![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(bromomethyl)benzene]](/img/structure/B14638091.png)

